molecular formula C13H12O5 B080398 2-(3-(3-Methoxyphenyl)allylidene)malonic acid CAS No. 14160-39-5

2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Cat. No. B080398
CAS RN: 14160-39-5
M. Wt: 248.23 g/mol
InChI Key: MGLHHXROZCJFQL-HWKANZROSA-N
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Description

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a compound that can be synthesized and analyzed through various chemical methodologies. The compound’s structure and properties suggest its potential for diverse applications in materials science and possibly in selective membrane technologies.

Synthesis Analysis

The compound's synthesis involves the reaction of olefins with malonic acid in the presence of manganese(III) acetate, which yields derivatives including those with 4-methoxyphenyl groups. This method highlights the compound's accessibility through the manipulation of olefins (Ito, Nishino, & Kurosawa, 1983).

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize similar molecules, indicating the importance of unclassical hydrogen bonds such as C–H⋯N and C–H⋯Cl in the crystal structures of related allylidene malononitriles. These hydrogen bonds play a crucial role in linking molecules into polymers, which could infer similar structural characteristics for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (Wang, Li, Wu, & Zhang, 2011).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions are crucial for further modifications and derivatizations of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (Nishino, Tsunoda, & Kurosawa, 1989).

Physical Properties Analysis

The physical properties of similar compounds have been extensively studied, revealing good thermal stability and semiconductor characteristics. These properties suggest that 2-(3-(3-Methoxyphenyl)allylidene)malonic acid could also exhibit similar traits, making it suitable for applications in materials science (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).

Chemical Properties Analysis

Analyzing the chemical properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid involves understanding its reactivity with various reagents, its potential for forming stable polymers, and its suitability for further chemical modifications. The compound’s structure allows for interactions that can lead to the formation of novel materials with unique properties (Kopinski, Pinhey, & Rowe, 1984).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : A study by Shimohigashi, Lee, and Izumiya (1976) demonstrates the synthesis of L-2-Amino-5-arylpentanoic acids, highlighting a method involving the conversion of diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate to its corresponding malonic acid, which is then decarboxylated to produce acetyl-L-Amp, a constituent amino acid in AM-toxins (Shimohigashi et al., 1976).
  • Crystal Structure Analysis : Wang et al. (2011) synthesized derivatives of 2-((E)-1,3-diarylallylidene)malononitriles and characterized their crystal structures, identifying unclassical hydrogen bonds that link molecules to form polymers, indicating the compound's potential in material science and engineering (Wang et al., 2011).

Material Science and Engineering

  • Polythiophene Derivatives : Bertran et al. (2010) prepared a new substituted polythiophene derivative bearing malonic acid, poly(2-thiophen-3-yl-malonic acid), characterized by FTIR, (1)H NMR, and theoretical methodologies. This polymer displays potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).

Potential Biomedical Applications

  • Antifungal Activity : Zhang et al. (2018) isolated compounds from rice husks, including a derivative related to 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, which showed antifungal activity against rice pathogenic fungi, suggesting potential for agricultural or medical antifungal applications (Zhang et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

As “2-(3-(3-Methoxyphenyl)allylidene)malonic acid” is used for proteomics research , future directions may include further exploration of its properties and potential applications in this field.

properties

IUPAC Name

2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLHHXROZCJFQL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-Methoxyphenyl)allylidene)malonic acid

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